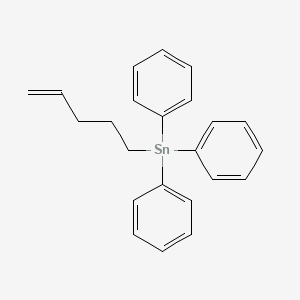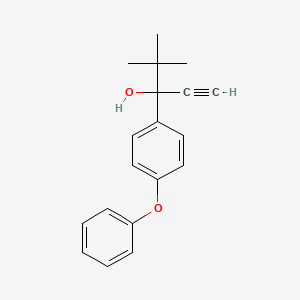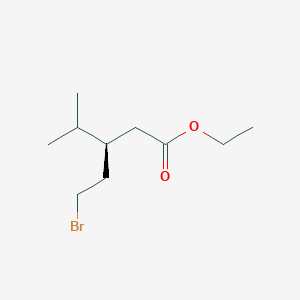
4-Pentenyl(triphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenyl(triphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 4-pentenyl group and three phenyl groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique structure of this compound makes it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Pentenyl(triphenyl)stannane can be synthesized through the reaction of triphenyltin chloride with 4-pentenylmagnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentenyl(triphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The 4-pentenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Reduced organotin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
4-Pentenyl(triphenyl)stannane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Pentenyl(triphenyl)stannane involves its ability to participate in radical reactions. The tin atom in the compound can form radicals, which then react with other molecules to form new bonds. This radical formation is facilitated by the relatively weak bond between tin and carbon, allowing for homolytic cleavage under appropriate conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Another organotin compound known for its radical reducing properties.
Triphenyl(2-propynyl)stannane: Similar in structure but with a propynyl group instead of a pentenyl group.
Uniqueness
4-Pentenyl(triphenyl)stannane is unique due to its specific structure, which allows for selective reactions in organic synthesis. Its ability to form radicals and participate in various chemical reactions makes it a versatile reagent in both laboratory and industrial settings.
Propriétés
Formule moléculaire |
C23H24Sn |
|---|---|
Poids moléculaire |
419.1 g/mol |
Nom IUPAC |
pent-4-enyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C5H9.Sn/c3*1-2-4-6-5-3-1;1-3-5-4-2;/h3*1-5H;3H,1-2,4-5H2; |
Clé InChI |
JIQQGTQIIZOEEA-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)


![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)
![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)




